![molecular formula C5H5NO3S B2839868 3-Methoxy-1,2-thiazole-4-carboxylic acid CAS No. 60666-91-3](/img/structure/B2839868.png)
3-Methoxy-1,2-thiazole-4-carboxylic acid
Overview
Description
3-Methoxy-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions. For instance, the docking study of synthesized compounds showed strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol), compounds 5a–5h showed good inhibition constants .Molecular Structure Analysis
The molecular structure of 3-Methoxy-1,2-thiazole-4-carboxylic acid is characterized by significant pi-electron delocalization and has some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis
Thiazoles are well represented in biomolecules and are characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . This aromaticity allows for various chemical reactions such as donor–acceptor, nucleophilic, oxidation reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-1,2-thiazole-4-carboxylic acid include a molecular formula of CHNOS, an average mass of 235.259 Da, and a monoisotopic mass of 235.030319 Da . The compound has a melting point of 196–198 °C .Scientific Research Applications
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Development of Various Drugs and Biologically Active Agents
Thiazole, a moiety in “3-Methoxy-1,2-thiazole-4-carboxylic acid”, contributes to the development of various drugs and biologically active agents. Molecules containing a thiazole ring behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Antimicrobial Applications
Compounds possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring have shown potent inhibitory activity, with potency equivalent to that of the standard drug vancomycin .
Anti-Inflammatory and Analgesic Activities
Certain derivatives of the compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, making them potential alternatives to drugs like indomethacin and celecoxib .
Anticancer Applications
1,3,4-Thiadiazole moiety, a close relative of thiazole, has been found to have various biological activities including anticancer properties .
Antidiabetic Applications
Compounds with a 1,3,4-thiadiazole scaffold have been found to have antidiabetic properties .
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to bind to the aryl hydrocarbon receptor (AhR) .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable adme properties .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
properties
IUPAC Name |
3-methoxy-1,2-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-4-3(5(7)8)2-10-6-4/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIVBUVVMPQPTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1,2-thiazole-4-carboxylic acid | |
CAS RN |
60666-91-3 | |
Record name | 3-methoxy-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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